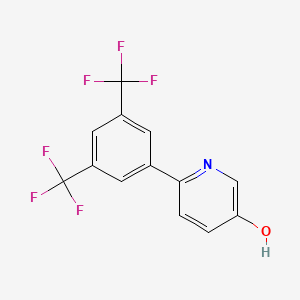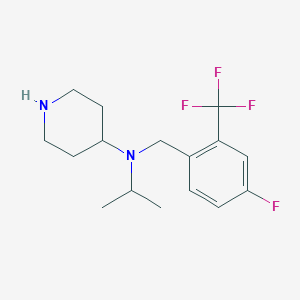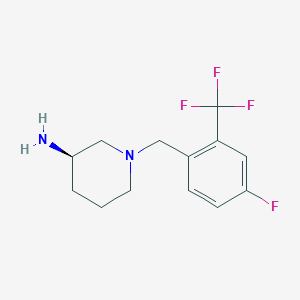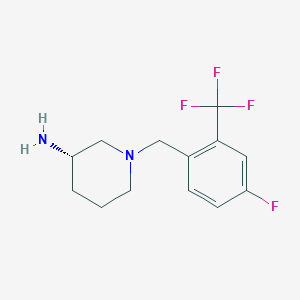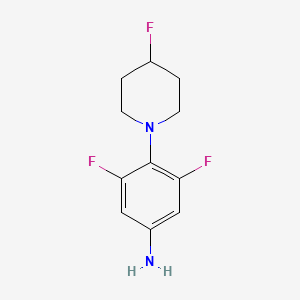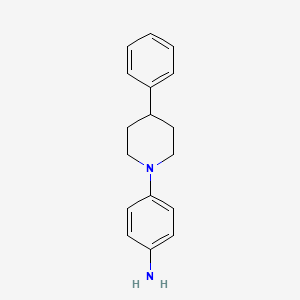
4-(4-Phenylpiperidin-1-yl)aniline
Overview
Description
4-(4-Phenylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Phenylpiperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Phenylpiperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy : A study found that 4-(1,2-diphenylbut-1-en-1-yl)aniline-based nanoparticles could act as a self-assembly inducer for targeting cancer cells, indicating potential applications in cancer therapy (Fumagalli et al., 2017).
Solar Energy : A novel polymer based on (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) was shown to significantly improve energy conversion efficiency in dye-sensitized solar cells, offering an alternative to Pt counter electrodes (Shahhosseini et al., 2016).
Analgesic and Anesthetic Agents : 4-Phenyl-4-anilidopiperidines were reported to have high analgesic potency, rapid recovery, and greater safety compared to certain other drugs during anesthesia, highlighting their potential in medical applications (Kudzma et al., 1989).
Organic Synthesis : A novel approach for preparing 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines offers a promising strategy for synthesizing complex organic compounds, indicating its utility in chemical synthesis (Walter, 1994).
Electroluminescent Devices : Studies have shown that certain derivatives of this compound have potential applications in electroluminescent devices, organic thin-film materials, and photovoltaic devices due to their good thermal stability, photophysical, and electrochemical properties (Jin et al., 2020; Doi et al., 2003; Niu et al., 2013).
Biosensing Applications : Certain isomeric derivatives have been investigated for their promising spectroelectrochemical properties and potential use in biosensors (Ayranci et al., 2015).
Corrosion Inhibition : A synthesized thiophene Schiff base derivative of the compound was effective in inhibiting mild steel corrosion in acidic solutions, indicating its potential as a corrosion inhibitor (Daoud et al., 2014).
Antimicrobial Activities : Eperezolid-like molecules synthesized from this compound showed high anti-Mycobacterium smegmatis activity, suggesting their potential in antimicrobial treatments (Yolal et al., 2012).
properties
IUPAC Name |
4-(4-phenylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-16-6-8-17(9-7-16)19-12-10-15(11-13-19)14-4-2-1-3-5-14/h1-9,15H,10-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNZOWJXQOVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylpiperidin-1-yl)aniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


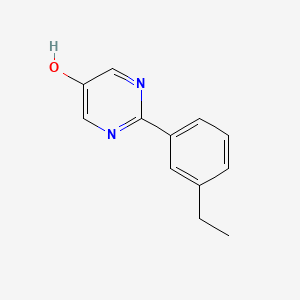
![[2-(3-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162810.png)
![[2-(4-Isopropylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162823.png)
![[2-(4-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162827.png)
